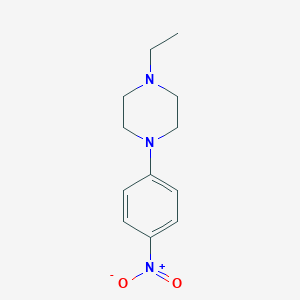

1-Ethyl-4-(4-nitrophenyl)piperazine

Descripción

Contextualization within Piperazine (B1678402) Chemistry and Drug Discovery

The piperazine ring is a ubiquitous heterocyclic moiety found in a vast number of biologically active compounds and approved pharmaceuticals. nih.gov Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in drugs across various therapeutic areas. researchgate.net

The introduction of a nitrophenyl group to the piperazine core, as seen in 1-Ethyl-4-(4-nitrophenyl)piperazine, provides a key reactive handle for further chemical modifications. The nitro group can be readily reduced to an amino group, which can then be functionalized in numerous ways, expanding the chemical diversity of the resulting derivatives. This versatility makes nitrophenylpiperazines, including the ethyl-substituted variant, attractive starting materials for the synthesis of compound libraries for high-throughput screening in drug discovery programs. nih.gov

Significance of this compound as a Research Scaffold

This compound serves as a crucial building block in the synthesis of more complex molecules with potential pharmacological activities. myskinrecipes.com Its utility as a research scaffold is demonstrated in studies where it is used as a starting material for the creation of novel compounds.

For instance, research has shown that this compound can be synthesized by reacting ethyl piperazine with 4-chloro nitrobenzene. This intermediate is then utilized in the synthesis of a series of derivatives with the aim of discovering new antibacterial agents. This highlights the role of the title compound as a foundational element upon which more elaborate molecular architectures with specific biological functions can be built.

The presence of the ethyl group at one nitrogen of the piperazine ring and the nitrophenyl group at the other allows for regioselective reactions, providing chemists with precise control over the synthetic process. This strategic placement of functional groups is essential for designing molecules that can effectively interact with specific biological targets. The exploration of derivatives from this scaffold contributes to the broader understanding of structure-activity relationships (SAR) within piperazine-containing compounds. researchgate.net

Structure

2D Structure

Propiedades

IUPAC Name |

1-ethyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-13-7-9-14(10-8-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWICNRVCQLKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386281 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115619-00-6 | |

| Record name | 1-ethyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 Ethyl 4 4 Nitrophenyl Piperazine

Established Synthetic Pathways for 1-Ethyl-4-(4-nitrophenyl)piperazine

The synthesis of this compound can be approached through two primary and established reaction routes, leveraging common strategies in amine chemistry.

Reaction Routes from Precursors

The two most viable synthetic routes for this compound are the N-arylation of 1-ethylpiperazine (B41427) and the N-alkylation of 1-(4-nitrophenyl)piperazine (B103982).

Route A: N-Arylation of 1-Ethylpiperazine

This approach involves the reaction of 1-ethylpiperazine with an activated nitro-substituted benzene (B151609) ring, typically 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. A patented method for the synthesis of the closely related 1-methyl-4-(4-nitrophenyl)piperazine (B98782) outlines a similar procedure. In this synthesis, p-nitrochlorobenzene is reacted with N-methylpiperazine in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. nih.gov The reaction is heated to drive the nucleophilic aromatic substitution to completion. Adapting this for the ethyl analog, 1-ethylpiperazine would be used in place of N-methylpiperazine.

Route B: N-Alkylation of 1-(4-nitrophenyl)piperazine

Alternatively, the target compound can be synthesized by the N-alkylation of 1-(4-nitrophenyl)piperazine. This method involves reacting the secondary amine of the piperazine (B1678402) ring with an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrohalic acid byproduct. This general strategy is supported by the synthesis of similar compounds, for instance, the reaction of 1-(4-nitrophenyl)piperazine with 4-nitrophenethyl bromide in acetonitrile (B52724) with sodium bicarbonate as the base. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, primarily by minimizing the formation of byproducts.

For the N-arylation of 1-ethylpiperazine (Route A) , key parameters to optimize include the choice of solvent, base, and reaction temperature. Polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are generally effective. The choice of base is also critical; while inorganic bases like potassium carbonate are common, stronger organic bases can also be employed. nih.govgoogle.com Reaction temperature and time are interdependent and need to be carefully controlled to ensure complete reaction without significant degradation of reactants or products.

In the case of N-alkylation of 1-(4-nitrophenyl)piperazine (Route B) , a primary challenge is controlling the mono- versus di-alkylation ratio. Since the product, this compound, is also a secondary amine, it can react further with the ethylating agent to form a quaternary ammonium (B1175870) salt. To favor mono-alkylation, a significant excess of the starting piperazine derivative can be used. Alternatively, using a protecting group strategy, such as acetylating the piperazine first, followed by alkylation and then deprotection, can ensure mono-substitution. epa.gov Studies on similar N-alkylation reactions have shown that the choice and stoichiometry of the base can significantly influence the product distribution. For instance, using sodium hydride as a base has been shown to impact the yield of monoalkylated products, with the potential for dialkylated byproducts to form. researchgate.net

Synthesis of Analogs and Hybrid Molecules Incorporating the this compound Moiety

The this compound scaffold can be modified to generate a diverse range of analogs and hybrid molecules, allowing for the exploration of structure-activity relationships.

N-Alkylation and N-Arylation Strategies

Further functionalization of the piperazine core can be achieved through various N-alkylation and N-arylation strategies. For instance, derivatives can be synthesized by reacting 1-(4-nitrophenyl)piperazine with different alkyl halides or by reacting 1-ethylpiperazine with a variety of substituted aryl halides. This allows for the introduction of different alkyl chains, benzyl (B1604629) groups, or other aromatic systems onto the piperazine nitrogen. The choice of catalyst, such as nickel-based systems, can be crucial for achieving selective N-arylation with less reactive aryl chlorides.

The following table illustrates potential derivatives that could be synthesized using these strategies, based on known piperazine chemistry.

| Starting Material 1 | Starting Material 2 | Potential Product |

| 1-(4-nitrophenyl)piperazine | Benzyl bromide | 1-Benzyl-4-(4-nitrophenyl)piperazine |

| 1-Ethylpiperazine | 1-Chloro-2,4-dinitrobenzene | 1-Ethyl-4-(2,4-dinitrophenyl)piperazine |

| 1-(4-nitrophenyl)piperazine | 2-(Bromomethyl)naphthalene | 1-(Naphthalen-2-ylmethyl)-4-(4-nitrophenyl)piperazine |

Incorporation of Diverse Heterocyclic Scaffolds (e.g., Coumarin (B35378), Isatin (B1672199), Salicyl, 1,2,4-Triazol-3-thiol Moieties)

Hybrid molecules can be created by linking the this compound moiety to various heterocyclic systems known for their biological activities.

Coumarin Derivatives: Coumarins can be functionalized with a piperazine moiety. A common method involves preparing a halo- or tosyl-substituted coumarin and then performing a nucleophilic substitution with 1-ethylpiperazine. Alternatively, a coumarin scaffold with a carboxylic acid group can be coupled to 1-ethylpiperazine using standard amide bond-forming reagents. google.comgoogle.com

Isatin Derivatives: Isatin and its derivatives can be linked to the piperazine core. For example, N-alkylation of isatin with a dihaloalkane can introduce a reactive handle, which can then be used to attach 1-(4-nitrophenyl)piperazine. epa.govnih.gov

Salicyl Moieties: Salicylic (B10762653) acid derivatives can be incorporated, for instance, by forming an amide linkage between the carboxyl group of salicylic acid and the nitrogen of 1-ethylpiperazine.

1,2,4-Triazol-3-thiol Derivatives: These heterocycles can be synthesized and then S-alkylated with a derivative of this compound that has been functionalized with a leaving group. The synthesis of 1,2,4-triazole-3-thiols often begins with a carboxylic acid hydrazide, which is reacted with an isothiocyanate and then cyclized. mdpi.com

The following table provides examples of reaction conditions for synthesizing these types of heterocyclic derivatives, which could be adapted to incorporate the this compound moiety.

| Heterocyclic Scaffold | General Synthetic Approach | Key Reagents and Conditions |

| Coumarin | Knoevenagel or Pechmann condensation | Salicylaldehydes, active methylene (B1212753) compounds, base or acid catalyst. google.commdpi.com |

| Isatin | Sandmeyer or Stolle synthesis | Aniline derivatives, chloral (B1216628) hydrate, sulfuric acid. nih.gov |

| 1,2,4-Triazole-3-thiol | Reaction of acid hydrazides with isothiocyanates | Acid hydrazide, isothiocyanate, base-catalyzed cyclization. mdpi.comresearchgate.net |

Continuous Flow Synthesis Approaches for Scalability

Continuous flow chemistry offers significant advantages for the synthesis of piperazine derivatives, including improved safety, scalability, and process control. The N-alkylation and reductive amination of piperazines are well-suited for flow reactors. For the synthesis of this compound, a continuous flow process could involve pumping solutions of the precursor amines and alkylating or arylating agents through a heated reactor coil. This approach allows for precise control of reaction time and temperature, potentially leading to higher yields and selectivities. Furthermore, continuous flow systems can facilitate multi-step syntheses, where the output of one reactor is directly fed into the next, streamlining the production of more complex analogs. google.com The use of packed-bed reactors with solid-supported catalysts or reagents can also simplify purification in a continuous flow setup.

Medicinal Chemistry and Biological Activity Spectrum of 1 Ethyl 4 4 Nitrophenyl Piperazine Derivatives

Antimicrobial Activities

Derivatives of 1-Ethyl-4-(4-nitrophenyl)piperazine have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antimycobacterial, and antifungal properties. The structural modifications of this core moiety have led to the discovery of compounds with significant potency against a range of pathogenic microorganisms.

Antibacterial Efficacy and Mechanistic Investigations

The antibacterial potential of this compound derivatives has been extensively evaluated against both Gram-positive and Gram-negative bacteria. These studies often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR), aiming to optimize their efficacy.

Derivatives of this compound have demonstrated notable activity against Gram-positive bacteria. For instance, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has shown excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govmdpi.com In vitro studies revealed that NPDM is a potent bactericidal agent against MRSA, exhibiting time-dependent growth inhibition. nih.govmdpi.com

In another study, naphthalene-based piperazine (B1678402) derivatives were synthesized and evaluated for their antibacterial activity. derpharmachemica.com The derivative containing the 4-ethyl piperazine moiety showed activity against Staphylococcus aureus and Bacillus subtilis. derpharmachemica.com Specifically, the compound with an ethyl substitution on the piperazine ring demonstrated a zone of inhibition against S. aureus and B. subtilis. derpharmachemica.com

Furthermore, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) were synthesized and tested for their antimicrobial activity. mdpi.com Some of these compounds showed significant activity against S. aureus and B. subtilis, with MIC values indicating their potential as antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterium | Activity | Reference |

|---|---|---|---|

| NPDM | Staphylococcus aureus (MRSA) | Excellent bactericidal activity | nih.govnih.govmdpi.com |

| Naphthalene-based piperazine derivative | Staphylococcus aureus | Zone of inhibition observed | derpharmachemica.com |

| Naphthalene-based piperazine derivative | Bacillus subtilis | Zone of inhibition observed | derpharmachemica.com |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Staphylococcus aureus | Significant activity, MIC reported | mdpi.com |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Bacillus subtilis | Significant activity, MIC reported | mdpi.com |

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. Research has shown that certain derivatives possess activity against clinically relevant Gram-negative pathogens.

Naphthalene-based piperazine derivatives, including one with a 4-ethyl piperazine substituent, have been tested against Escherichia coli and Klebsiella pneumoniae. derpharmachemica.com The ethyl-substituted derivative was found to be effective against these Gram-negative organisms. derpharmachemica.com Similarly, some synthesized 1-[2-(aryl amino -2-oxoethyl) -amino -4-(n-ethyl piperazine)] benzene (B151609) derivatives were found to be highly active against E. coli. researchgate.net

Studies on other piperazine derivatives have also highlighted their potential against Gram-negative bacteria. For example, some N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole showed significant antibacterial activity against E. coli. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterium | Activity | Reference |

|---|---|---|---|

| Naphthalene-based piperazine derivative | Escherichia coli | Effective | derpharmachemica.com |

| Naphthalene-based piperazine derivative | Klebsiella pneumoniae | Effective | derpharmachemica.com |

| 1-[2-(aryl amino -2-oxoethyl) -amino -4-(n-ethyl piperazine)] benzene derivative | Escherichia coli | Highly active | researchgate.net |

| N,N′-disubstituted piperazines with 1,3,4-thiadiazole | Escherichia coli | Significant activity | mdpi.com |

The search for new treatments for mycobacterial infections, such as tuberculosis, is a global health priority. Derivatives of this compound have been investigated for their potential to inhibit the growth of various mycobacterial species.

A study on N-phenylpiperazine derivatives, which included compounds with a 1-(4-nitrophenyl)piperazine (B103982) core, evaluated their activity against several mycobacterial strains. nih.govresearchgate.net One derivative, 1-{3-[(4-butoxybenzoyl)- oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride, showed notable inhibition against Mycobacterium kansasii and Mycobacterium marinum. nih.govresearchgate.net The activity against M. kansasii was found to be influenced by factors such as higher lipophilicity. nih.govresearchgate.net

Another nitrofuran derivative, 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate (B1200264) (HC2210), has been identified as a potent inhibitor of Mycobacterium tuberculosis. nih.govnih.gov This compound requires reductive activation by mycobacterial-specific enzymes. nih.gov

Furthermore, various N-arylpiperazine derivatives have been synthesized and tested against M. tuberculosis and M. kansasii, with some compounds showing promising activity. researchgate.netnih.govresearchgate.net

Table 3: Anti-mycobacterial Activity of this compound Derivatives

| Compound/Derivative | Mycobacterial Strain | Activity | Reference |

|---|---|---|---|

| 1-{3-[(4-butoxybenzoyl)- oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | High inhibition activity | nih.govresearchgate.net |

| 1-{3-[(4-butoxybenzoyl)- oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium marinum | High inhibition activity | nih.govresearchgate.net |

| 1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate (HC2210) | Mycobacterium tuberculosis | Potent inhibitor | nih.govnih.gov |

| Various N-arylpiperazine derivatives | Mycobacterium tuberculosis | Promising activity | researchgate.netnih.govresearchgate.net |

| Various N-arylpiperazine derivatives | Mycobacterium kansasii | Promising activity | researchgate.netnih.govresearchgate.net |

Mycoplasmas are a unique group of bacteria lacking a cell wall, which renders them resistant to many common antibiotics. A novel pleuromutilin derivative, 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin (compound 16C), has demonstrated robust anti-mycoplasma activity against Mycoplasma pneumoniae both in vitro and in vivo. nih.gov This indicates the potential of modifying the this compound scaffold to develop agents effective against these challenging pathogens. nih.gov

Antifungal Properties and Potential Targets

In addition to antibacterial and antimycobacterial activities, derivatives of this compound have also been explored for their antifungal properties. Fungal infections pose a significant threat, particularly to immunocompromised individuals, and the development of new antifungal agents is crucial.

A study investigating N-phenylpiperazine derivatives reported the antifungal activity of these compounds. nih.govresearchgate.net Specifically, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride exhibited the highest activity against Fusarium avenaceum. nih.govresearchgate.net

The mechanism of action of antifungal agents often involves targeting specific components of the fungal cell, such as the cell membrane or essential enzymes. nih.gov For instance, many antifungal drugs target the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov While the exact antifungal mechanism of many this compound derivatives is still under investigation, their structural features suggest potential interactions with fungal-specific targets.

Antimalarial Activity (Plasmodium falciparum)

Derivatives of piperazine have been explored for their potential as antimalarial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govjohnshopkins.edubeilstein-journals.org A high-throughput screening program identified piperazine sulfonamides with activity against P. falciparum. nih.gov While modifications to the nitrophenyl group led to some loss of activity, it remained a feature in active compounds. nih.gov

In one study, aryl piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of the chloroquine-resistant FCR-3 strain of P. falciparum. johnshopkins.edu The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, exhibited an IC50 of 0.5μM against the parasite. johnshopkins.edu Another study on 1,4-disubstituted piperidine (B6355638) derivatives also showed promising activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

Anticancer and Antiproliferative Investigations

The piperazine scaffold is a common feature in many anticancer drugs. mdpi.com Consequently, derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents.

Cytotoxicity Profiles in Various Cancer Cell Lines (e.g., A549 lung cancer cells, HepG-2, MCF-7, THP-1, LNCaP)

The cytotoxic effects of this compound derivatives have been tested against a variety of cancer cell lines.

A549 Lung Cancer Cells: Several studies have investigated the cytotoxicity of piperazine derivatives against A549 human lung adenocarcinoma cells. researchgate.netnih.govmdpi.commdpi.com While some synthesized compounds showed moderate to weak cytotoxic activity, others demonstrated significant inhibitory effects on cell growth. researchgate.netnih.gov For instance, ursonic acid, a compound that can be derivatized with piperazine, showed an IC50 of 7.7 µM against A549 cells. mdpi.com

HepG-2 Human Liver Cancer Cells: The cytotoxic effects of various compounds, including those with a piperazine structure, have been evaluated against HepG-2 cells. nih.govekb.egnih.govmdpi.com In one study, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative demonstrated a potent cytotoxic effect on the HepG2 cell line with an IC50 of 0.14 µM. ekb.eg

MCF-7 Breast Cancer Cells: Piperazine derivatives have shown significant cytotoxic activity against MCF-7 breast cancer cells. mdpi.comnih.govmdpi.comnih.gov One study reported that a phenylsulfonylpiperazine derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, was highly cytotoxic to MCF-7 cells with an IC50 of 4.48 μM and a high selectivity index. mdpi.com Another study on phthalazine (B143731) derivatives also showed very good anticancer activities against the MCF-7 cell line. nih.gov

THP-1 Human Leukemia Cells: The antiproliferative activity of 1-(4-nitrophenyl)piperazine derivatives has been determined on the THP-1 human monocytic cell line. researchgate.netnih.govnih.govresearchgate.net While some studies reported insignificant toxic effects, others have used THP-1 cells as a model to assess the cytotoxicity of potential drug candidates. researchgate.netnih.govnih.govresearchgate.net

LNCaP Prostate Cancer Cells: Novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activities against human prostate cancer cell lines, including LNCaP. mdpi.com Some of these compounds exhibited strong cytotoxic activities against LNCaP cells, with IC50 values below 5 μM. mdpi.com

Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

| Cell Line | Compound Type | IC50/GI50 Values | Reference |

|---|---|---|---|

| A549 | Pyrazole derivative | Effective inhibition | nih.gov |

| Ursonic acid | 7.7 µM | mdpi.com | |

| HepG-2 | Pyrazolo[1,5-a]pyrimidine derivative | 0.14 µM | ekb.eg |

| 1,2,4-Triazine compound | Effective | nih.gov | |

| MCF-7 | Phenylsulfonylpiperazine derivative | 4.48 µM | mdpi.com |

| Thiouracil amide derivative | 18.23 to 100 µM | mdpi.com | |

| THP-1 | 1-(4-nitrophenyl)piperazine derivative | Insignificant toxic effects | researchgate.netnih.gov |

| LNCaP | Arylpiperazine derivative | < 5 µM | mdpi.com |

Apoptosis Induction Mechanisms

Several derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms often involve the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov Apoptosis can be triggered through two main pathways: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which involves the mitochondria. nih.gov

Studies on novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids revealed that these compounds induce apoptosis by causing nuclei condensation and morphological changes consistent with cell death. nih.gov Their mechanism involves the upregulation of the pro-apoptotic Bak gene and the downregulation of the pro-survival Bcl-XL and Bcl-2 genes. nih.gov Molecular docking studies also suggested that these compounds may directly inhibit the anti-apoptotic protein Bcl-XL. nih.gov

Anti-androgenic Activity in Prostatic Disorders

Arylpiperazine derivatives have been investigated for their potential in treating prostatic disorders, including benign prostatic hyperplasia (BPH) and prostate cancer. mdpi.com While many studies have focused on their role as α1-adrenoceptor antagonists for BPH, there is growing interest in their cytotoxic activities against prostate cancer cells. mdpi.com The development of novel arylpiperazine derivatives has led to the identification of compounds with potent cytotoxic effects against human prostate cancer cell lines. mdpi.com

Central Nervous System (CNS) Activity

Derivatives of this compound have shown significant promise in the treatment of various central nervous system disorders. Their ability to modulate key neurotransmitter receptors and pathways underlies their potential as antipsychotics, anticonvulsants, and treatments for substance abuse.

Antipsychotic Potential and Receptor Modulation (e.g., D2, 5-HT2A antagonism)

Atypical antipsychotics have revolutionized the treatment of schizophrenia by offering a broader spectrum of efficacy and a more favorable side effect profile compared to older, typical antipsychotics. nih.gov This improvement is largely attributed to their dual antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov The piperazine moiety is a common structural feature in many antipsychotic drugs. nih.gov

Derivatives of this compound are being investigated for their potential as novel antipsychotic agents. The rationale for their antipsychotic potential lies in their structural similarity to known antipsychotics and their predicted ability to interact with D2 and 5-HT2A receptors. The ethyl group at the N1 position and the nitrophenyl group at the N4 position of the piperazine ring are key for this interaction. Alterations to these groups can fine-tune the receptor binding affinity and intrinsic activity, potentially leading to compounds with optimized therapeutic profiles. Research in this area focuses on synthesizing and testing new derivatives to identify candidates with potent and balanced D2/5-HT2A antagonism, a hallmark of atypical antipsychotic action. nih.gov

Anticonvulsant Effects

Several studies have highlighted the anticonvulsant potential of piperazine derivatives. nih.govnih.gov These compounds have been evaluated in various preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively. nih.govresearchgate.net

One study investigated a series of 1,4-substituted piperazine derivatives and found them to be moderately effective in these models. nih.gov Another study reported on 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, which showed good activity in the 6-Hz seizure test, a model for therapy-resistant partial seizures. researchgate.net These findings suggest that the piperazine scaffold, including derivatives of this compound, could be a promising starting point for the development of new anticonvulsant drugs. The mechanism of action is thought to involve the modulation of various neurotransmitter systems, including GABAergic and glutamatergic pathways, which are crucial in the control of neuronal excitability.

Potential in Cocaine Abuse Therapeutics

The rewarding effects of cocaine are primarily mediated by its ability to block the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward pathways. nih.gov However, the neurobiology of cocaine addiction is complex, also involving the serotonin (5-HT) and norepinephrine (B1679862) (NE) systems. nih.gov This has led to the exploration of medications that can modulate these systems as potential treatments for cocaine use disorder.

Phenylpiperazine derivatives, a class that includes the core structure of this compound, have been investigated for their effects on monoamine transporters. Some phenylpiperazine analogs have been shown to interact with DAT, SERT, and NET. This suggests that derivatives of this compound could potentially be developed as treatments for cocaine abuse by modulating dopamine and serotonin neurotransmission, thereby reducing the rewarding effects of cocaine and craving.

Anti-diabetic Applications: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs that work by increasing the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.govfrontiersin.org These hormones play a key role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. frontiersin.org

Recent research has focused on the discovery of new and potent DPP-4 inhibitors. A study on pyrazolo[1,5-a]pyrimidine derivatives identified a compound, DPP-4-IN-1, as a potent DPP-4 inhibitor with an IC50 of 49 nM. medchemexpress.com While this specific compound is not a direct derivative of this compound, the study highlights the potential for piperazine-containing structures to act as DPP-4 inhibitors. The structural features of this compound could be adapted to fit the active site of the DPP-4 enzyme, making this class of compounds a promising area for the development of novel anti-diabetic agents.

Antiviral Efficacy (e.g., Anti-HIV, Anti-CHIKV)

The piperazine scaffold has been identified as a key component in a number of antiviral agents. Its ability to interact with viral proteins makes it a valuable starting point for the development of new antiviral drugs.

The Chikungunya virus (CHIKV), a re-emerging alphavirus, has caused widespread outbreaks of debilitating arthralgia. mdpi.com The viral capsid protein (CP) has a hydrophobic pocket that is a target for antiviral development. nih.gov Studies have shown that piperazine can bind to this pocket, and molecular docking studies suggest that it has a higher affinity for the CHIKV CP than for the Aura virus CP. nih.gov This suggests that piperazine derivatives, including those of this compound, could be developed as potent anti-CHIKV agents.

In the context of HIV, some piperazine derivatives have shown activity against the virus. While specific data on this compound derivatives in HIV is limited, the broader class of piperazine-containing compounds has been explored for anti-HIV activity. For instance, the FDA-approved HIV protease inhibitor nelfinavir (B1663628) contains a piperazine-like moiety and has been investigated for its potential against other viruses, including CHIKV. mdpi.com This cross-reactivity suggests that the piperazine scaffold is a versatile platform for the development of broad-spectrum antiviral agents.

Anti-inflammatory Effects

Inflammation is a key feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The piperazine nucleus is found in several compounds with anti-inflammatory properties. nih.gov

A study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated significant anti-inflammatory and anti-nociceptive effects in animal models. nih.gov The compound was effective in reducing paw edema and inflammatory pain, with its mechanism of action linked to the serotonergic pathway. nih.gov These findings suggest that the piperazine scaffold can be a valuable template for the design of new anti-inflammatory drugs. Derivatives of this compound, by extension, could possess similar properties and warrant investigation for their potential to treat inflammatory conditions.

Modulation of Ion Channels (e.g., Potassium Channels)

The piperazine moiety is a recurring structural motif in a variety of biologically active compounds, including those that modulate the function of ion channels. While direct research on the ion channel activity of this compound is not extensively documented in publicly available literature, the broader class of piperazine derivatives has shown significant effects, particularly on potassium channels.

Research into a series of 1,4-disubstituted piperazine derivatives has revealed their potential to interact with cardiac ion channels. Certain compounds within this class have exhibited effects on both sodium (Na+) and potassium (K+) channels, suggesting a mechanism of action similar to Class IA antiarrhythmic agents. nih.gov This dual ion channel blockade is a noteworthy characteristic in the development of cardiovascular drugs.

Furthermore, specific 1-aryloxyethyl piperazine derivatives have been identified as inhibitors of the Kv1.5 potassium channel. researchgate.netnih.gov The Kv1.5 channel is a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential, making it a therapeutic target for conditions such as atrial fibrillation. The ability of these piperazine-containing molecules to inhibit this specific channel underscores the potential of the piperazine scaffold in designing selective ion channel modulators.

While these findings are for structurally related compounds, they highlight the capacity of the piperazine core to serve as a platform for developing agents that can modulate ion channel activity. The specific substitution pattern on the piperazine ring, including the ethyl and 4-nitrophenyl groups of the title compound, would be expected to influence the potency and selectivity of such interactions. However, without direct experimental data for this compound, its precise effects on potassium channels or other ion channels remain a subject for future investigation.

Table 1: Activity of Related Piperazine Derivatives on Ion Channels

| Derivative Class | Target Ion Channel(s) | Observed Effect | Reference |

| 1,4-disubstituted piperazines | Cardiac Na+ and K+ channels | Affinity and blocking properties | nih.gov |

| 1-aryloxyethyl piperazines | Kv1.5 potassium channel | Inhibition | researchgate.netnih.gov |

Radioprotective Activity

There is currently no scientific literature available that has investigated or reported on the radioprotective activity of this compound or its close derivatives. This area remains an unexplored aspect of the compound's biological profile.

Antihistamine Activity

The piperazine ring is a well-established pharmacophore in the field of antihistamines. Many clinically significant antihistaminic drugs incorporate this heterocyclic moiety, which is crucial for their interaction with the histamine (B1213489) H1 receptor.

While direct studies on the antihistamine properties of this compound are not found in the current body of scientific literature, the foundational role of the piperazine structure in antihistamines suggests a potential for such activity. The nature and substitution on the piperazine nitrogen atoms are key determinants of antihistaminic potency and selectivity. It is the broader class of piperazine derivatives that has been noted for its potential antihistaminic effects.

Structure Activity Relationship Sar and Lead Optimization Studies of 1 Ethyl 4 4 Nitrophenyl Piperazine Analogs

Elucidation of Key Pharmacophoric Features of the Piperazine (B1678402) Scaffold

The piperazine ring is a key pharmacophoric element, serving multiple roles in drug design. Its two nitrogen atoms, typically at positions 1 and 4, provide sites for substitution, allowing for the modulation of a compound's physicochemical and pharmacokinetic properties. nih.govmdpi.com The piperazine core can act as a hydrophilic and basic group, which can enhance the solubility and bioavailability of drug candidates. mdpi.com Furthermore, it can function as a scaffold to correctly orient other pharmacophoric groups for optimal interaction with biological targets. mdpi.com

Impact of Substituent Modifications on Biological Activity

The biological activity of 1-Ethyl-4-(4-nitrophenyl)piperazine analogs can be significantly altered by modifying the substituents at various positions on the piperazine ring and the attached phenyl group.

Modifications at the N1 and N4 positions of the piperazine ring have been a primary focus of structure-activity relationship (SAR) studies. The nature of the substituent at the N1 position, such as the ethyl group in the parent compound, can influence potency and selectivity. For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the substituent at the N1 position was found to be a critical determinant of analgesic activity. nih.govnih.gov

Similarly, the group attached to the N4 nitrogen plays a pivotal role. The 4-nitrophenyl group in the lead compound is a key feature. SAR studies on related series have shown that the nature of the aryl group at this position significantly impacts biological activity. For example, in a series of N-arylpiperazine derivatives, the substitution pattern on the phenyl ring was found to be crucial for antimycobacterial activity. mdpi.com

The following table summarizes the impact of various N1 and N4 substituents on the activity of piperazine analogs from different studies.

| Base Compound Structure | N1-Substituent | N4-Substituent | Observed Biological Activity | Reference |

| 4-(1,2-diphenylethyl)piperazine | Cyclohexyl | 1,2-diphenylethyl | Potent analgesic activity | nih.gov |

| 4-(1,2-diphenylethyl)piperazine | Various alkyls | 1,2-diphenylethyl | Varied analgesic potency | nih.gov |

| Phenylpiperazine | 2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy | 4-chlorophenyl | Inhibition of M. tuberculosis | mdpi.com |

The electronic and steric properties of the nitrophenyl group are critical for the biological activity of this class of compounds. The position and nature of substituents on this aromatic ring can drastically alter the compound's interaction with its biological target. For example, the presence of a nitro group, as in this compound, often imparts specific electronic characteristics that can be crucial for binding.

Studies on related compounds have demonstrated the importance of the substitution pattern on the phenyl ring. For instance, the introduction of a fluorine atom to the nitrophenyl moiety, resulting in compounds like 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine, can modulate activity. nih.govvibrantpharma.com The position of the nitro group is also significant, as seen in the distinct properties of 1-ethyl-4-(3-nitrophenyl)piperazine. sigmaaldrich.comontosight.ai

The following table illustrates how modifications to the nitrophenyl ring can affect the properties of the parent compound.

| Compound Name | Modification on Phenyl Ring | CAS Number | Molecular Formula | Reference |

| This compound | Nitro at para position | 2647-54-3 | C12H17N3O2 | fishersci.com |

| 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | Fluoro at ortho, Nitro at para | 694501-34-3 | C12H16FN3O2 | nih.govvibrantpharma.com |

| 1-Ethyl-4-(3-nitrophenyl)piperazine | Nitro at meta position | 943189-24-0 | C12H17N3O2 | sigmaaldrich.com |

| 1-Ethyl-4-((4-nitrophenyl)sulfonyl)piperazine | Sulfonyl linker with nitro at para | 385403-85-0 | C12H17N3O4S | chemuniverse.com |

The introduction of linker groups between the piperazine scaffold and its substituents, or the creation of hybrid molecules, represents another strategy to modulate biological activity. The length, flexibility, and chemical nature of a linker can significantly impact how the pharmacophoric groups are presented to the target. For instance, the insertion of a piperazine moiety into the linker of Proteolysis Targeting Chimeras (PROTACs) can improve rigidity and solubility. rsc.orgnih.gov However, the pKa of the piperazine ring is sensitive to nearby chemical groups, which can affect its protonation state and, consequently, its properties. rsc.orgnih.gov

Hybrid scaffolds, which combine the piperazine motif with other pharmacologically active structures like rhodanine, have been explored to develop agents with multi-target activities. mdpi.com In a series of rhodanine-piperazine hybrids, the piperazine scaffold was integral for interaction within the ATP binding site of the HER2 enzyme. mdpi.com

Strategies for Enhancing Efficacy and Selectivity

Optimizing the efficacy and selectivity of this compound analogs involves a multi-pronged approach. One key strategy is the fine-tuning of substituents on both the piperazine and the nitrophenyl rings. For example, in a series of dopamine (B1211576) transporter ligands, modifications to the N-substituent of piperidine (B6355638) analogs of a piperazine lead compound led to subnanomolar affinity and high selectivity. nih.gov

Another approach involves the synthesis and evaluation of stereoisomers. Biological systems are often stereoselective, and different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. For certain 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the (S)-(+) enantiomers displayed significantly more potent analgesic activity than their (R)-(-) counterparts. nih.gov

Furthermore, creating hybrid molecules can lead to enhanced efficacy. By combining the pharmacophoric features of piperazine with other active moieties, it is possible to design compounds that interact with multiple targets or exhibit novel mechanisms of action.

Computational Approaches to SAR

Computational methods are increasingly being employed to rationalize SAR data and guide the design of new analogs. Molecular docking studies can predict the binding modes of ligands within the active site of a target protein, providing insights into the key interactions that govern affinity and selectivity. For example, molecular docking of rhodanine-piperazine hybrids into the active sites of VEGFR, EGFR, and HER2 helped to rationalize their inhibitory activities. mdpi.com

Molecular dynamics simulations can further investigate the stability of ligand-protein complexes over time. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of novel, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent and selective analogs. patsnap.compreprints.org

In the context of phenylpiperazine derivatives, QSAR studies have been pivotal in elucidating the key molecular features that govern their biological effects. For instance, a QSAR study on phenylpiperazine derivatives targeting the DU145 prostate cancer cell line revealed that the anti-proliferative activity is significantly influenced by descriptors such as VR3_Dzp, VE3_Dzi, Kier3, RHSA, and RDF55v. d-nb.info The resulting model demonstrated strong predictive power, with a high correlation coefficient (R²) of 0.7792, indicating its robustness in predicting the activity of new compounds within this class. d-nb.info

Similarly, QSAR analyses of aryl alkanol piperazine derivatives with antidepressant activities have identified specific descriptors that influence their ability to inhibit the reuptake of serotonin (B10506) and noradrenaline. nih.gov These models, which showed high statistical significance, provide a framework for designing novel antidepressants with improved efficacy. nih.gov The insights gained from such QSAR models are invaluable for lead optimization, allowing for the rational design of derivatives with enhanced therapeutic properties. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenylpiperazine Derivatives

| Model | Target/Activity | Key Descriptors | Reference |

| Phenylpiperazine Derivatives | Anti-proliferative (DU145 cells) | VR3_Dzp, VE3_Dzi, Kier3, RHSA, RDF55v | d-nb.info |

| Aryl Alkanol Piperazines | Antidepressant (5-HT reuptake) | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | nih.gov |

| Aryl Alkanol Piperazines | Antidepressant (NA reuptake) | HOMO, PMI-mag, S_sssN, Shadow-XZ | nih.gov |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. numberanalytics.com This technique is crucial for understanding the interactions between a drug candidate and its biological target at the molecular level, providing insights that guide the design of more effective and selective inhibitors. patsnap.com

DNA and Topoisomerase II (Topo II):

Derivatives of phenylpiperazine have been investigated for their potential as anticancer agents through their interaction with DNA and Topoisomerase II (Topo II), enzymes that are critical for DNA replication and are established targets for cancer therapy. nih.govnih.gov Molecular docking studies have shown that these compounds can bind to the DNA-Topo II complex, often through hydrogen bonds and π-type interactions. nih.gov For example, certain benzothiazine derivatives containing a phenylpiperazine moiety have demonstrated the ability to form stable complexes with Topo IIα, with the benzothiazine and phenylpiperazine rings engaging in π-type interactions with aromatic amino acids in the nucleic acid binding domain. nih.gov Docking studies of other heterocyclic compounds have also revealed hydrogen bond formation with key residues like GLN773 in the active site of topoisomerase II. nih.govmdpi.com

DPP-4 Enzyme:

Dipeptidyl peptidase-IV (DPP-4) is a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes. nih.govmdpi.com Molecular docking simulations have been employed to identify and evaluate potential DPP-4 inhibitors. nih.govnih.gov These studies have identified key amino acid residues within the binding pocket of DPP-4, such as Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666, that are crucial for ligand-receptor interactions. nih.gov By understanding these interactions, novel and potent DPP-4 inhibitors can be designed.

Androgen Receptor (AR):

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. researchgate.netnih.gov Molecular docking studies have been instrumental in the development of novel AR antagonists based on the arylpiperazine scaffold. nih.govresearchgate.net These studies have revealed that hydrophobic interactions often play a primary role in the binding of these derivatives to the AR ligand-binding pocket. nih.gov For instance, docking studies of potent arylpiperazine derivatives have shown that they primarily form hydrogen, halogen, and hydrophobic interactions with the receptor. d-nb.info Such insights are vital for designing compounds with high binding affinity and antagonistic potency. nih.gov

Table 2: Molecular Docking Insights for Phenylpiperazine Analogs

| Target | Key Interacting Residues/Interactions | Significance | Reference(s) |

| DNA/Topo II | GLN773, π-type interactions with aromatic amino acids | Anticancer activity | nih.govnih.govmdpi.com |

| DPP-4 Enzyme | Arg125, Glu205, Glu206, Tyr547, Tyr662, Tyr666 | Antidiabetic potential | nih.gov |

| Androgen Receptor | Hydrophobic interactions, hydrogen and halogen bonds | Prostate cancer therapy | d-nb.inforesearchgate.netnih.gov |

Hit-to-Lead and Lead Optimization Processes in Drug Discovery

The transition from a "hit"—a compound showing initial activity in a screen—to a "lead" compound with a more drug-like profile is a critical phase in drug discovery known as hit-to-lead optimization. upmbiomedicals.comwikipedia.org This process involves refining the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comdrugtargetreview.com Lead optimization further refines the lead compound to produce a preclinical candidate with the best possible balance of efficacy, safety, and developability. patsnap.compatsnap.com

The process typically begins after high-throughput screening (HTS) identifies initial hits. upmbiomedicals.com These hits, which often have micromolar affinities, are then subjected to limited optimization to improve their binding affinity into the nanomolar range and enhance metabolic stability. wikipedia.org This involves iterative cycles of designing, synthesizing, and testing new analogs. patsnap.com

Strategies employed during lead optimization include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound's structure to identify key functional groups responsible for its biological activity. patsnap.com

Computational Modeling: Using techniques like QSAR and molecular docking to predict the effects of structural modifications. patsnap.compreprints.org

Medicinal Chemistry Techniques: Employing methods such as bioisosteric replacement, scaffold hopping, and structural simplification to enhance desirable properties. patsnap.comnumberanalytics.comnih.gov

Pharmacokinetic Optimization: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com

For arylpiperazine derivatives, hit-to-lead and lead optimization efforts have focused on modifying various parts of the molecule to enhance target-specific activity. For example, in the development of antileishmanial agents, extensive SAR studies on a pyrazinylpiperazine series focused on the benzoyl fragment, leading to the identification of more potent derivatives. nih.gov Similarly, for AR antagonists, the optimization of arylpiperazine derivatives has led to compounds with significantly improved binding affinities and antagonistic potency. nih.gov

Pharmacological Evaluation of 1 Ethyl 4 4 Nitrophenyl Piperazine Derivatives

In Vitro Pharmacological Profiling

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial potential of 1-ethyl-4-(4-nitrophenyl)piperazine derivatives has been a subject of investigation. Studies have determined the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

A novel pleuromutilin (B8085454) derivative incorporating a 4-(4-nitrophenyl)piperazin-1-yl acetyl moiety, referred to as NPDM, demonstrated significant in vitro antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The MIC and MBC values of NPDM were found to be more potent than the reference drug tiamulin (B153960). nih.gov For MRSA ATCC 43300, the MIC of NPDM was 0.25 μg/mL and the MBC was also 0.25 μg/mL, indicating a potent bactericidal effect. nih.govmdpi.com Against S. aureus ATCC 29213, the MIC and MBC were both 0.5 μg/mL. nih.gov

In another study, a series of new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and evaluated for their activity against various pathogens. nih.govresearchgate.net While most of these compounds showed moderate effects, certain derivatives displayed notable activity against specific mycobacterial strains. nih.govresearchgate.net For instance, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride and 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride exhibited significant inhibitory activity against M. kansasii, with MIC values of 15.4 µM and 15.0 µM, respectively. nih.govresearchgate.net The latter also showed activity against M. marinum with an MIC of 15.0 µM. nih.govresearchgate.net

These findings underscore the potential of the this compound scaffold in the development of new antibacterial agents.

Table 1: MIC and MBC of NPDM against Staphylococcus aureus Strains

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 0.25 | 0.25 |

| S. aureus ATCC 29213 | 0.5 | 0.5 |

| AD₃ | 0.25 | 0.5 |

| 144 | 0.25 | 0.5 |

Data sourced from a study on a novel pleuromutilin derivative (NPDM). nih.gov

Time-Kill Kinetic Studies

To further characterize the antibacterial activity of this compound derivatives, time-kill kinetic studies have been performed. These assays provide insights into the time-dependent or concentration-dependent nature of the bactericidal or bacteriostatic effects of a compound.

For the pleuromutilin derivative NPDM, time-kill assays revealed a time-dependent mode of action against MRSA. nih.govmdpi.com The antibacterial effect was positively correlated with the duration of exposure rather than an increase in drug concentration. nih.govmdpi.com At a concentration of 2 times the MIC, NPDM exhibited bactericidal activity against MRSA, whereas the reference drug tiamulin only showed a bacteriostatic effect at the same concentration. nih.govmdpi.com Specifically, NPDM at concentrations of ≥2 times the MIC caused a ≥3 log10 CFU/mL decrease in MRSA after 24 hours of incubation. mdpi.com

Another study on N-phenylpiperazine derivatives reported that in time-kill studies against S. aureus ATCC 29213, a decrease of over 99% in CFU/mL was observed after 8 hours of incubation. researchgate.net These kinetic studies are crucial for understanding the pharmacodynamics of these compounds and for predicting their efficacy in a clinical setting.

Receptor Binding Assays and Ligand Displacement Studies

The versatility of the piperazine (B1678402) scaffold is further demonstrated by its use in developing ligands for various receptors. Receptor binding assays and ligand displacement studies are employed to determine the affinity and selectivity of these compounds for specific receptor subtypes.

Derivatives of (2-methoxyphenyl)piperazine have been evaluated for their affinity at 5-HT1A serotonin (B10506) receptors through radioligand binding assays. nih.gov These studies have shown that structural modifications, such as the length of an alkyl chain or the nature of an amide group, can significantly influence binding affinity. nih.gov For instance, replacing a heteroaryl moiety with a cycloalkyl group led to compounds with enhanced affinity for 5-HT1A receptors. nih.gov

Similarly, a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were tested in in vitro radioligand binding studies. researchgate.net The presence of a quinoxaline (B1680401) moiety was found to be favorable for selectivity towards 5-HT1A receptors over dopamine (B1211576) D4.2 receptors. researchgate.net These studies are instrumental in the rational design of new receptor-specific ligands with potential applications in treating neurological and psychiatric disorders.

Enzyme Inhibition Assays (e.g., DPP-4, CYP450 isoforms)

The inhibitory effects of this compound derivatives on various enzymes have been investigated to understand their metabolic stability and potential for drug-drug interactions.

A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.govnih.gov Among the synthesized compounds, a derivative featuring an indole (B1671886) moiety exhibited a significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM. nih.govnih.gov Enzyme kinetics analysis revealed that this compound displayed mixed-type inhibition of the tyrosinase enzyme. nih.govnih.gov

Furthermore, the potential for piperazine-containing compounds to inhibit cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism, has been a focus of research. nih.gov Human cytochrome P450 3A4 (CYP3A4) is responsible for metabolizing a vast number of drugs, and its inactivation can lead to adverse drug interactions. nih.gov Certain piperazine derivatives have been identified as mechanism-based inactivators of CYP3A4, with the inhibition being concentration, time, and NADPH dependent. nih.gov In some cases, piperidine (B6355638) derivatives have been shown to be potent and selective inhibitors of specific CYP450 isoforms, such as P4502B1. nih.gov

These enzyme inhibition assays are critical for evaluating the safety profile of new drug candidates and for predicting their pharmacokinetic behavior.

In Vitro Cytotoxicity Assessments in Non-Target Cells (e.g., human monocytic leukemia THP-1 cell line, L-6 cells)

Assessing the cytotoxicity of new compounds in non-target cells is a fundamental step in preclinical evaluation to determine their therapeutic index. The human monocytic leukemia THP-1 cell line is a commonly used model for these assessments.

A study on new 1-(4-nitrophenyl)piperazine derivatives found that the compounds exhibited only insignificant toxic effects on human cells. nih.govresearchgate.net Specifically, the in vitro antiproliferative activity was determined on a THP-1 cell line, and the compounds were found to have low toxicity. nih.govresearchgate.net

In another study, the cytotoxicity of a pleuromutilin derivative, NPDM, was evaluated and found to be slightly higher than that of the reference drug tiamulin. nih.gov However, further in vivo studies demonstrated that NPDM was a low-toxic compound. nih.gov The screening of cytotoxicity for some N-phenylpiperazine derivatives against human monocytic leukemia THP-1 cells showed IC₅₀ values ranging from approximately 2.8 to 7.3 µM, suggesting a close relationship between their antimicrobial effect and cytotoxicity. researchgate.net

These assessments are vital for ensuring that the therapeutic benefits of these compounds are not outweighed by their toxicity to normal cells.

Table 2: Cytotoxicity of N-Phenylpiperazine Derivatives against THP-1 Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Derivative 1 | ~2.8 |

| Derivative 2 | ~7.3 |

Data sourced from a screening of N-phenylpiperazine derivatives. researchgate.net

In Vivo Pharmacological Assessments

A series of alkyl/aryl/heteroaryl piperazine derivatives were synthesized and screened for their in vivo anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure tests in animal models. nih.gov The majority of the compounds showed anti-MES activity, with several exhibiting anticonvulsant properties in both seizure models. nih.gov One of the most active derivatives demonstrated potent anticonvulsant activity in the MES test and also provided significant protection in the sc-PTZ test. nih.gov

In the context of antibacterial activity, the pleuromutilin derivative NPDM exhibited a better therapeutic effect than the reference drug tiamulin against MRSA in both a mouse thigh infection model and a mouse systemic infection model with neutropenia. nih.gov The 50% effective dose (ED₅₀) of NPDM in a Galleria mellonella infection model was determined to be 50.53 mg/kg. nih.gov

Furthermore, a novel arylpiperazine derivative, LQFM181, was evaluated in vivo for its neuroprotective effects against neurotoxicity induced by 3-nitropropionic acid in mice. nih.gov The compound demonstrated significant antioxidant capacity and reduced locomotor and memory dysfunction. nih.gov

These in vivo studies provide essential data on the efficacy and safety of this compound derivatives in a complex biological system, paving the way for potential clinical applications.

Efficacy Studies in Disease Models (e.g., Thigh Infection Models, STZ-Induced Diabetes Models, Climbing Mouse Assay, Quipazine-Induced Head Twitches)

Thigh Infection Models: While no studies were identified for this compound, a complex derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has demonstrated noteworthy antibacterial effects. In a mouse thigh infection model challenged with Methicillin-Resistant Staphylococcus aureus (MRSA), NPDM exhibited a superior therapeutic outcome compared to the reference drug, tiamulin. nih.govsigmaaldrich.com This suggests that the 4-nitrophenylpiperazine scaffold may contribute to antibacterial activity. Another study mentioned the synthesis of 1-ethyl-4-[4-nitrophenyl] piperazine and its derivatives, which were screened for antibacterial activity, but specific data from in vivo models like the thigh infection model were not provided. nih.gov

STZ-Induced Diabetes Models: There is no available information on the evaluation of this compound in streptozotocin (B1681764) (STZ)-induced diabetes models. However, the broader class of piperazine derivatives has been investigated for antidiabetic properties. For instance, certain piperazine sulphonamide derivatives have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors and demonstrated antihyperglycemic effects in STZ-induced diabetic rats. evitachem.comnih.govsemanticscholar.org

Climbing Mouse Assay and Quipazine-Induced Head Twitches: Specific data regarding the efficacy of this compound in the climbing mouse assay or its effect on quipazine-induced head twitches could not be found in the reviewed literature. These tests are typically used to assess central nervous system activity, particularly related to dopaminergic and serotonergic pathways.

Pharmacokinetic (PK) Analysis

A comprehensive pharmacokinetic profile for this compound is not available in the published literature. The following subsections detail the lack of specific data for each pharmacokinetic parameter.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound were identified.

Determination of Half-Life (t1/2) and Clearance Rate (Cl)

There is no available data on the elimination half-life (t1/2) or clearance rate (Cl) of this compound.

Assessment of Bioavailability (F) and Area Under the Curve (AUC)

The oral bioavailability (F) and the area under the curve (AUC) for this compound have not been reported in the available literature.

Mean Residence Time (MRT) in Biological Systems

Information regarding the mean residence time (MRT) of this compound in biological systems could not be found.

Preclinical Safety and Toxicity Evaluations

Specific preclinical safety and toxicity data for this compound are very limited. A safety data sheet for the parent compound, 1-(4-Nitrophenyl)piperazine, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. sigmaaldrich.com

For the derivative 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), an acute oral toxicity study suggested it is a low-toxic compound. nih.govsigmaaldrich.com However, this data is not directly applicable to this compound.

Acute Toxicity Studies (e.g., LD50)

Information regarding the acute toxicity and the median lethal dose (LD50) for the compound this compound is not available in the reviewed scientific literature. Safety data sheets for the closely related compound, 1-(4-nitrophenyl)piperazine, indicate that no acute toxicity information has been established for it. fishersci.se General hazard statements for derivatives of nitrophenylpiperazine suggest that these compounds may cause skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin, but specific LD50 values are not provided. aksci.comfishersci.com

Data on Acute Toxicity of this compound

| Parameter | Value | Source |

|---|---|---|

| LD50 (Oral) | Data not available | N/A |

| LD50 (Dermal) | Data not available | N/A |

Advanced Characterization and Computational Studies of 1 Ethyl 4 4 Nitrophenyl Piperazine and Its Analogs

Spectroscopic Analysis for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

¹H NMR and ¹³C NMR: For analogous compounds, the proton NMR spectra typically show characteristic signals for the piperazine (B1678402) ring protons, the aromatic protons of the nitrophenyl group, and the protons of the ethyl group. The piperazine protons usually appear as complex multiplets in the aliphatic region. The aromatic protons on the nitrophenyl group are expected to appear as two distinct doublets in the downfield region due to the electron-withdrawing nature of the nitro group. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbon atoms of the piperazine ring, the nitrophenyl ring, and the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(4-nitrophenyl)piperazine (B103982), a close analog, reveals key functional groups. Characteristic absorption bands are observed for N-H stretching of the secondary amine in the piperazine ring, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Mass Spectrometry: The mass spectrum of 1-(4-nitrophenyl)piperazine shows a molecular ion peak corresponding to its molecular weight. sigmaaldrich.com The fragmentation pattern typically involves cleavage of the piperazine ring and loss of the nitro group, providing further confirmation of the structure.

| Spectroscopic Data for 1-(4-Nitrophenyl)piperazine (Analog) | |

| Technique | Observed Peaks/Signals |

| IR Spectrum | Characteristic peaks for N-H, aromatic C-H, aliphatic C-H, C=C, and NO₂ functional groups. sigmaaldrich.comsynzeal.com |

| Mass Spectrometry | Molecular Ion Peak (m/z): 207.23 g/mol . sigmaaldrich.com |

Crystal Structure Analysis and Supramolecular Interactions

The three-dimensional arrangement of molecules in the solid state, along with the non-covalent interactions that govern their packing, are crucial for understanding the physicochemical properties of a compound. X-ray diffraction studies on salts and co-crystals of 4-(4-nitrophenyl)piperazine provide significant insights into these aspects.

Hydrogen Bonding Networks

| Hydrogen Bond Types in 4-(4-Nitrophenyl)piperazine Salts | |

| Interaction Type | Description |

| N—H···O | Strong interactions between the piperazinium cation and the anionic counterion. iucr.orgresearchgate.netiucr.org |

| O—H···O | Present in hydrated salts, involving water molecules in the crystal lattice. iucr.orgchemicalbook.com |

| C—H···O | Weaker interactions contributing to the crystal packing. iucr.orgresearchgate.net |

| C—H···π | Interactions between a C-H bond and an aromatic ring. iucr.orgcore.ac.uk |

In Silico Studies for Drug Discovery

Computational methods are increasingly employed in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of new chemical entities, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling.

Predictive ADMET Modeling

In silico ADMET prediction for piperazine derivatives, including compounds structurally related to 1-Ethyl-4-(4-nitrophenyl)piperazine, is a valuable tool for assessing their drug-likeness. Various computational models and software are used to predict a range of properties such as aqueous solubility, intestinal absorption, metabolism by cytochrome P450 enzymes, and potential toxicity. These predictive models are often built using quantitative structure-activity relationship (QSAR) techniques, which correlate the chemical structure of compounds with their biological and pharmacokinetic properties. For piperazine-based compounds, these studies help in identifying potential liabilities early in the drug discovery process, allowing for structural modifications to improve the ADMET profile. The use of these predictive tools can help prioritize candidates for further experimental testing and optimize the chances of developing a successful drug.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models serve as templates for searching large chemical databases to find new, structurally diverse compounds that are likely to be active at a particular biological target.

A pharmacophore model is defined by a set of features, including hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable centers. The spatial relationships between these features are crucial for molecular recognition at a receptor's binding site. nih.gov

For analogs of this compound, specifically N-Aryl and N-Heteroaryl piperazine derivatives acting as alpha1A-adrenoceptor antagonists, a significant pharmacophore hypothesis was developed. This model consisted of six key features: one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. nih.gov The model was generated using a training set of known active compounds and validated for its ability to distinguish between active and inactive molecules. Such models are valuable tools for designing new therapeutic compounds with desired biological activities. nih.gov

The development of a pharmacophore model typically involves the following steps:

Selection of a training set: A group of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The possible three-dimensional structures of the training set molecules are generated.

Feature mapping: Common chemical features are identified across the training set molecules.

Model generation and validation: A hypothesis about the essential features and their spatial arrangement is generated and then tested for its predictive ability using a test set of compounds with known activities.

The validated pharmacophore can then be used as a 3D query to screen virtual libraries of compounds, prioritizing those that match the model for further investigation through methods like molecular docking and, eventually, experimental testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of biological systems, such as the interaction between a ligand like this compound and its target protein.

In studies of 4-nitrophenylpiperazine derivatives, MD simulations have been employed to understand the stability of the ligand-protein complex. For instance, in the investigation of novel 4-nitrophenylpiperazine derivatives as tyrosinase inhibitors, MD simulations were performed on the complex of the most potent compound and the tyrosinase enzyme. researchgate.netresearchgate.net The simulation revealed that the complex remained stable over the course of the simulation time, which is a key indicator of a favorable binding interaction. researchgate.net

The primary outputs of an MD simulation that are analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, providing insight into the flexibility of different parts of the protein upon ligand binding. A reduction in residual fluctuation can indicate stabilization of the binding site. researchgate.net

Hydrogen Bond Analysis: This analysis quantifies the formation and breaking of hydrogen bonds between the ligand and the protein, which are critical for binding affinity and specificity.

Prediction of Electronic, Steric, and Lipohydrophilic Features

The biological activity of a molecule is governed by a combination of its electronic, steric, and lipohydrophilic properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate these physicochemical descriptors with the pharmacological activity of a series of compounds.

Electronic Features: These properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), dictate how a molecule will interact with its biological target through electrostatic interactions, hydrogen bonds, and charge-transfer events. Density Functional Theory (DFT) is a common method used to calculate these properties. For potent derivatives of 4-nitrophenylpiperazine, DFT analysis has been used to indicate their stability and reactivity. researchgate.net The energy gap between the HOMO and LUMO, for example, is an important indicator of a molecule's chemical reactivity. researchgate.net

Steric Features: The size, shape, and conformation of a molecule (its steric properties) are critical for ensuring a complementary fit within a receptor's binding site. Descriptors such as molecular volume, surface area, and specific conformational angles are used to quantify these features. In QSAR models, steric parameters help to explain why bulky or specifically shaped substituents can either enhance or diminish biological activity.

Lipohydrophilic Features: This describes the balance between a molecule's hydrophilicity (water-loving) and lipophilicity (fat-loving), which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (log P) is the most common measure of lipophilicity. QSAR studies often reveal an optimal log P value for a particular biological activity, as the molecule must be soluble enough to travel through aqueous environments but also lipid-soluble enough to cross cell membranes.

These features are often integrated into 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), which can create a three-dimensional map illustrating where modifications to the molecule's steric and electrostatic fields would likely lead to an increase or decrease in activity.

| Computational Method | Predicted Features | Relevance to this compound Analogs |

| Pharmacophore Modeling | 3D arrangement of H-bond donors/acceptors, hydrophobic centers, ionizable groups. | Identifies key interaction points necessary for biological activity, guiding the design of new active compounds. nih.gov |

| Molecular Dynamics (MD) | Ligand-protein complex stability (RMSD), protein flexibility (RMSF), interaction patterns. | Confirms the stability of binding predicted by docking and provides insights into the dynamic nature of the interaction. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electron density, dipole moment. | Assesses the chemical reactivity and electronic stability of the molecule. researchgate.net |

| QSAR / 3D-QSAR | Correlation of activity with steric, electronic, and lipophilic descriptors. | Predicts the activity of new analogs and identifies regions of the molecule where modifications are likely to improve potency. |

Future Directions and Therapeutic Potential of 1 Ethyl 4 4 Nitrophenyl Piperazine in Medicinal Chemistry

Emerging Therapeutic Areas for Piperazine (B1678402) Derivatives